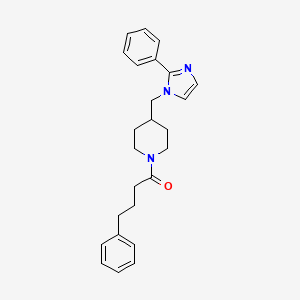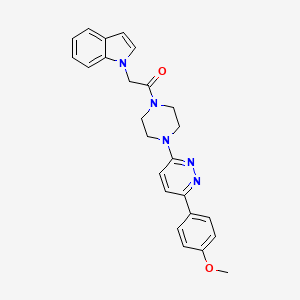
2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be related to various research efforts in the field of medicinal chemistry. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of piperazinyl linkers and the introduction of various substituents to achieve desired biological effects. For instance, the electrochemical synthesis described in one study involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the formation of arylthiobenzazoles . Another study reports the design and synthesis of 3(2H)-pyridazinone derivatives with a piperazinyl linker, which showed anti-proliferative effects against cancerous cell lines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound of interest includes an indole moiety, a pyridazinone nucleus, and a piperazine ring, which are common features in pharmacologically active compounds. The presence of these functional groups suggests that the compound may interact with biological targets through various binding interactions. The structural analogs described in the papers indicate that slight modifications in the structure can significantly alter the biological activity and selectivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored to understand their mechanism of action or to develop more potent derivatives. For example, the electrochemical oxidation mentioned in one paper leads to a Michael addition reaction, which is a common transformation in organic synthesis and drug development . The introduction of oxidative stress by some pyridazinone derivatives, as mentioned in another study, suggests that the compound may also undergo redox reactions that could be relevant to its biological activity .
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone" are not provided, the properties of similar compounds can offer some insights. For instance, the solubility, stability, and permeability of these compounds are critical for their pharmacokinetic profiles. The brain penetration capability of a related PDE5 inhibitor suggests that the compound may also be designed to cross the blood-brain barrier, which is a significant consideration for central nervous system-active drugs .
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone have been evaluated for their potential in cancer treatment. Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which are structurally similar, demonstrated good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).
Analgesic and Anti-inflammatory Agents
Mannich bases of arylpyridazinones, structurally related to the compound , have shown promise as analgesic and anti-inflammatory agents. These compounds, including a variant with a 4-methoxyphenyl group, exhibited notable analgesic and anti-inflammatory activities without causing gastric ulcerogenic effects (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Anti-HIV Activity
β-Carboline derivatives, similar in structure to the compound , have been synthesized and evaluated for their activity against HIV. Certain analogues displayed selective inhibition of the HIV-2 strain, highlighting their potential as therapeutic agents in HIV treatment (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Antipsychotic Properties
Compounds similar to 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their potential antipsychotic properties. Derivatives like 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones have demonstrated significant anti-dopaminergic and anti-serotonergic activities in behavioral models, suggesting their use in treating psychotic disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Antioxidant Activity
Research on compounds structurally related to 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone has shown that they can exhibit potent antioxidant activity. This is significant in the context of treating neurodegenerative diseases, where oxidative stress plays a crucial role (Kaczor, Wojtunik‐Kulesza, Wróbel, Matosiuk, & Pitucha, 2021).
Propriétés
IUPAC Name |
2-indol-1-yl-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-32-21-8-6-19(7-9-21)22-10-11-24(27-26-22)28-14-16-29(17-15-28)25(31)18-30-13-12-20-4-2-3-5-23(20)30/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRWIOHOBZREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2550229.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)


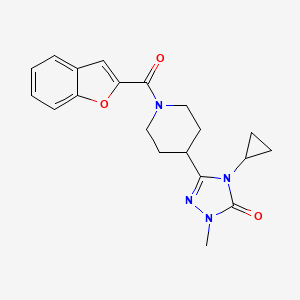
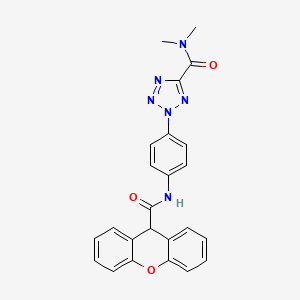
![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)
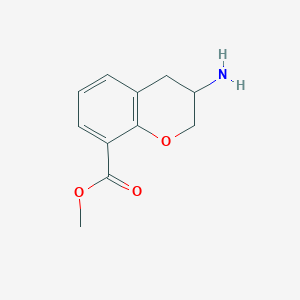
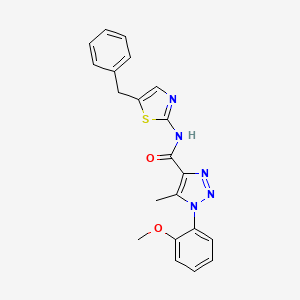

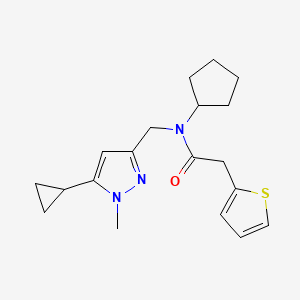
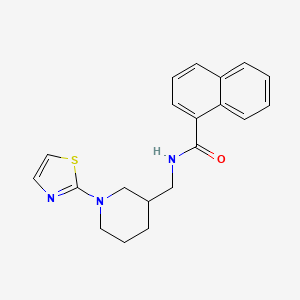
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)
